8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazopurine-dione class, characterized by a fused imidazo[2,1-f]purine core with substituents influencing its pharmacological and physicochemical properties. Key structural features include:
- 1,3,6,7-positions: Methyl groups contributing to steric bulk and metabolic stability.
- Dione moiety: Critical for hydrogen bonding and interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-5-7-20)16(3)14(22)17(4)12(10)21/h20H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWCDZEFVFZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxypropyl group and the methyl groups at specific positions. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Key Findings :
- Hydrophilic groups (e.g., 3-hydroxypropyl) at position 8 may improve solubility but reduce blood-brain barrier penetration compared to lipophilic chains (e.g., butyl or pentyl) seen in CB11 or 3i .
- Methyl groups at 1,3,6,7-positions enhance metabolic stability by shielding the core from oxidation, as observed in AZ-853 and AZ-861 .
- Halogenated aryl groups (e.g., 2-fluorophenyl) increase receptor binding affinity (e.g., 5-HT1A IC50 < 10 nM for AZ-853) but may introduce side effects like hypotension .
Key Findings :
- 3-Hydroxypropyl introduction may require protection/deprotection strategies to avoid oxidation during synthesis, similar to challenges in dihydroxyphenethyl derivatives (e.g., Compound 20a) .
- Methyl groups simplify synthesis (e.g., AZ-853 vs. AZ-861) by reducing steric hindrance compared to bulkier substituents .
- High-purity analogs (e.g., Compound 20b) often employ reflux with HCl and recrystallization, suggesting similar methods for the target compound .
Table 3: Metabolic Stability and Toxicity
Key Findings :
- The 3-hydroxypropyl group may improve metabolic stability over shorter alkyl chains due to reduced cytochrome P450 susceptibility.
- Methyl groups (1,3,6,7-positions) likely reduce toxicity by preventing reactive metabolite formation, as seen in AZ-853 vs. AZ-861 .
- Hydrophilic groups could mitigate CNS-related side effects (e.g., sedation) but limit brain exposure .
Biological Activity
Overview
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
- IUPAC Name : 6-(3-hydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Molecular Formula : C14H19N5O3
- Molecular Weight : 305.34 g/mol
- CAS Number : 876902-64-6
The biological activity of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves its interaction with various enzymes and receptors:
- Enzyme Interactions : The compound has been shown to interact with enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which are crucial for purine metabolism and nucleotide synthesis. These interactions are significant for energy metabolism and cellular signaling pathways.
- Cell Signaling : It modulates purinergic receptors involved in cell communication. This modulation can influence gene expression and cellular metabolism, demonstrating the compound's role in various biochemical pathways.
Antidepressant-like Effects
Recent studies have explored the antidepressant-like properties of related imidazopurine derivatives. For example:
- Study Findings : In animal models, compounds structurally similar to 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant antidepressant-like effects as measured by the forced swim test (FST). These effects were partially mediated through serotonin receptor activation (5-HT_1A) and indicated a favorable safety profile without significant anticholinergic side effects .
Cellular Effects
The compound's influence on cellular processes is profound:
- Cellular Metabolism : It has been shown to enhance metabolic pathways that are crucial for cell survival and proliferation. This includes effects on ATP production and cellular respiration.
Study on Purine Derivatives
A study investigated the biological activities of several imidazopurine derivatives including 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The findings highlighted:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| AZ-853 | Antidepressant-like | 5-HT_1A receptor activation |
| AZ-861 | Antidepressant-like | Enhanced brain penetration |
Both compounds showed varied pharmacokinetic properties and functional activities that suggest a promising avenue for further research in mood disorders .
Q & A
Q. What are the recommended synthetic routes for 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis involves multi-step reactions starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:
- Alkylation : Introducing the 3-hydroxypropyl group via nucleophilic substitution under reflux in solvents like ethanol or dichloromethane .
- Methylation : Sequential methylation at positions 1,3,6,7 using methyl iodide in the presence of a base (e.g., K₂CO₃) at controlled temperatures (40–60°C) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization for high purity (>95%) .
Q. Optimization Strategies :
- Use automated synthesis platforms for reproducibility and reduced human error .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl group positions) and detect impurities. Key signals: imidazole protons (δ 7.8–8.2 ppm), hydroxypropyl protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₂₂N₆O₃; calc. 370.17 g/mol) and detects side products .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (gradient: water/acetonitrile) .
Q. What is the hypothesized mechanism of action for this compound based on structural analogs, and what preliminary assays are used to validate it?
Methodological Answer:
- Hypothesis : The compound likely acts as a 5-HT₁A receptor partial agonist due to structural similarity to imidazo-purine derivatives with demonstrated serotonergic activity .
- Validation Assays :
- In vitro : Radioligand binding assays (³H-8-OH-DPAT displacement) to measure receptor affinity (Ki values) .
- Functional assays : cAMP inhibition in HEK-293 cells expressing 5-HT₁A receptors .
- In vivo : Forced swim test (FST) in mice to assess antidepressant-like activity .
Advanced Research Questions
Q. How do structural modifications at the 3-hydroxypropyl or methyl positions influence the compound's binding affinity to serotonin receptors, and what computational methods support this analysis?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- 3-Hydroxypropyl : Replacement with shorter alkyl chains reduces solubility and receptor binding; bulkier groups (e.g., benzyl) may enhance lipophilicity but reduce CNS penetration .
- Methyl groups : Removal at position 6 decreases metabolic stability (CYP450 oxidation) but increases 5-HT₁A selectivity .
- Computational Tools :
- Molecular docking (AutoDock Vina) : Predicts binding poses in the 5-HT₁A active site .
- MD simulations : Evaluates dynamic interactions (e.g., hydrogen bonding with Ser³⁹⁵) .
Q. What contradictions exist between in vitro enzyme inhibition data and in vivo pharmacological outcomes for this compound, and how can experimental design address these discrepancies?
Methodological Answer:
- Contradictions : High in vitro 5-HT₁A affinity (Ki <10 nM) may not translate to in vivo efficacy due to poor blood-brain barrier (BBB) penetration or active efflux .
- Resolution Strategies :
- BBB Permeability : Measure logP (octanol/water) and use PAMPA-BBB assays .
- Pharmacokinetics (PK) : Conduct plasma and brain homogenate analysis post-administration in rodents via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites .
Q. What strategies are recommended for assessing metabolic stability and potential drug-drug interactions during preclinical development?
Methodological Answer:
- Metabolic Stability :
- Drug-Drug Interaction (DDI) Risk :
- Cocktail Assays : Co-incubate with probe substrates (CYP1A2, 2D6, 3A4) .
- Transporter Inhibition : Evaluate P-gp and BCRP inhibition using Caco-2 cells .
Q. How can advanced spectroscopic methods resolve ambiguities in the compound's regiochemistry or stereochemical configuration?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations to confirm substituent positions (e.g., methyl vs. hydroxypropyl orientation) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers if chirality is introduced during synthesis .
Q. What in silico models are validated for predicting the compound's ADME properties, and what are their limitations?
Methodological Answer:
- Software Tools :
- GastroPlus : Predicts oral bioavailability using compartmental absorption models .
- Schrödinger QikProp : Estimates logP, CNS activity, and plasma protein binding .
- Limitations :
- Overestimates BBB penetration for highly polar compounds.
- Fails to account for species-specific metabolism (e.g., rodent vs. human CYP isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
